![molecular formula C16H24BNO4 B2911136 2-(N-Cbz-Amino)ethylboronic acid pinacol ester CAS No. 2377607-52-6](/img/structure/B2911136.png)
2-(N-Cbz-Amino)ethylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Cbz-Amino)ethylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377607-52-6. Its molecular weight is 305.18 and its IUPAC name is benzyl (2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.18 .Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of “2-(N-Cbz-Amino)ethylboronic acid pinacol ester”, also known as “Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate”. Below is a comprehensive analysis focusing on unique applications:
Drug Delivery Systems
Phenylboronic acid pinacol ester functionalized reactive oxygen species (ROS)-responsive drug delivery systems have been developed using structural modifications. This application involves encapsulating drugs like curcumin in nanoparticles for targeted delivery .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, with kinetics dependent on substituents in the aromatic ring and influenced by pH levels. This is crucial for pharmacological applications where stability is a concern .
Asymmetric Synthesis
Organoboron compounds, including boronic acid pinacol esters, are significantly utilized in asymmetric synthesis. They provide access to diverse molecules with high enantioselectivity through transformations into various functional groups .
Stability Analysis
Boronic acid pinacol esters serve as model compounds in studying the stability of boronate esters in different alcohols using techniques like LCMS. This application is essential for understanding the behavior of these compounds under various conditions .
Catalysis
These compounds are used as substrates in palladium-catalyzed reactions such as methylation of heteroaryl boronate esters using iodomethane. This application highlights their role in facilitating chemical transformations .
Borylation and Hydroboration
Boronic acid pinacol esters are used for borylation at the benzylic C-H bond of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Journal of Nanobiotechnology Springer Link RSC Publishing MilliporeSigma Sigma-Aldrich
Safety and Hazards
Future Directions
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Mechanism of Action
Target of Action
The primary target of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester, also known as Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable . The susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment . These factors can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
properties
IUPAC Name |
benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPEKHIVXYOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.